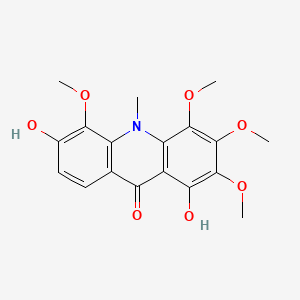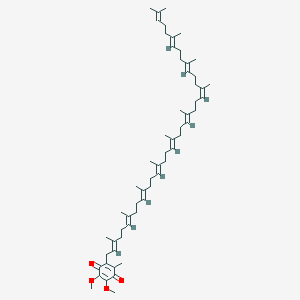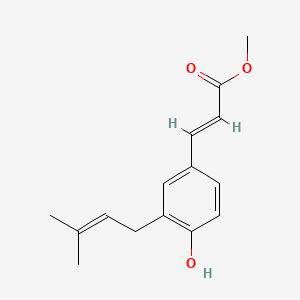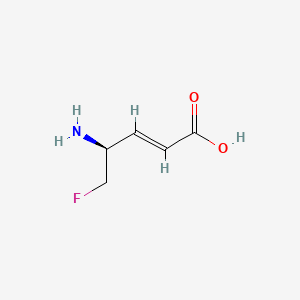![molecular formula C35H50O8 B1233132 (4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 102042-18-2](/img/structure/B1233132.png)
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a macrolide antibiotic derived from the actinomycete Streptomyces cyaneogriseus subspecies noncyanogenus. It is known for its parasitic action and has a molecular formula of C35H50O8. This compound is part of a larger family of LL-F 28249 compounds, which are known for their potent antiparasitic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one involves the fermentation of Streptomyces cyaneogriseus subspecies noncyanogenus . The precursor 23-oxo compounds are prepared by selectively oxidizing suitably protected 23-hydroxy compounds of LL-F 28249 components using oxidizing agents . Subsequently, the 23-oxo compounds are converted to the 23-imino compounds .
Industrial Production Methods
The industrial production of this compound follows a similar fermentation process, where the actinomycete is cultured under specific conditions to produce the desired compound . The fermentation broth is then processed to isolate and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the preparation of 23-oxo compounds and reducing agents for subsequent transformations . The conditions for these reactions are typically mild to moderate, ensuring the stability of the macrolide structure .
Major Products Formed
The major products formed from these reactions include 23-imino derivatives of this compound, which exhibit potent anthelmintic, insecticidal, ectoparasiticidal, nematicidal, and acaricidal activity .
Aplicaciones Científicas De Investigación
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: The compound’s antiparasitic action makes it valuable for research in parasitology and microbiology.
Medicine: this compound’s potent antiparasitic properties are explored for potential therapeutic applications.
Industry: It is used in the development of antiparasitic agents for agricultural and veterinary use.
Mecanismo De Acción
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one exerts its effects by targeting specific molecular pathways in parasites. The compound binds to the parasite’s cellular machinery, disrupting essential processes and leading to the parasite’s death. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with the parasite’s nervous system and energy metabolism.
Comparación Con Compuestos Similares
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is part of a family of compounds that includes LL-F 28249alpha, LL-F 28249beta, LL-F 28249delta, LL-F 28249epsilon, LL-F 28249zeta, LL-F 28249theta, LL-F 28249iota, and LL-F 28249lambda . These compounds share similar macrolide structures and antiparasitic properties but differ in their specific chemical modifications and potency . This compound is unique due to its specific molecular structure and the presence of a 28-deoxy-6-28-epoxy-23-hydroxy-25-(1-methyl-1-propenyl) group.
Propiedades
Número CAS |
102042-18-2 |
|---|---|
Fórmula molecular |
C35H50O8 |
Peso molecular |
598.8 g/mol |
Nombre IUPAC |
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C35H50O8/c1-8-22(4)30-24(6)29(36)18-34(43-30)17-27-16-26(42-34)13-12-21(3)14-20(2)10-9-11-25-19-40-32-31(39-7)23(5)15-28(33(37)41-27)35(25,32)38/h8-12,15,20,24,26-32,36,38H,13-14,16-19H2,1-7H3/b10-9+,21-12+,22-8+,25-11+/t20-,24-,26+,27-,28?,29-,30+,31+,32+,34?,35+/m0/s1 |
Clave InChI |
RMCUZOFMWLMCCE-SAFDFRNMSA-N |
SMILES |
CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)O)C |
SMILES isomérico |
C/C=C(\C)/[C@@H]1[C@H]([C@H](CC2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5OC)C)C(=O)O3)O)C)\C)O)C |
SMILES canónico |
CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)O)C |
Sinónimos |
F 28249alpha F28249 alpha LL-F 28249alpha LL-F 28249beta LL-F 28249gamma LL-F28249 alpha LL-F28249 beta LL-F28249 gamma LL-F28249beta LL-F28249gamma nemadectin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1233055.png)


![N-[(2-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline-2-carboxamide](/img/structure/B1233063.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide](/img/structure/B1233068.png)
![(1S,3R,8S)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1233069.png)



